molecular formula C10H11NO B033993 1-(Indolin-7-yl)ethanone CAS No. 104019-19-4

1-(Indolin-7-yl)ethanone

Cat. No.: B033993
CAS No.: 104019-19-4
M. Wt: 161.2 g/mol
InChI Key: MOOUXQHCDFTMTM-UHFFFAOYSA-N
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Description

1-(Indolin-7-yl)ethanone is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole ring system with an ethanone group attached to the seventh position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Indolin-7-yl)ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of indole derivatives. In this reaction, indole is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the indole to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize the production of the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

1-(Indolin-7-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are investigated for their pharmacological effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Indolin-7-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The indole ring system can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity. The ethanone group can undergo metabolic transformations, affecting the compound’s bioavailability and activity.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-aldehyde: An intermediate in the synthesis of various indole derivatives.

Uniqueness: 1-(Indolin-7-yl)ethanone is unique due to the presence of the ethanone group at the seventh position of the indole ring This structural feature imparts distinct chemical and biological properties, differentiating it from other indole derivatives

Properties

IUPAC Name

1-(2,3-dihydro-1H-indol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOUXQHCDFTMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547045
Record name 1-(2,3-Dihydro-1H-indol-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104019-19-4
Record name 1-(2,3-Dihydro-1H-indol-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 47.35 g. (0.5 mole) of boron tribromide in 300 ml. of toluene at 0° C. was added dropwise a solution of 50 g. (0.42 mole) of indoline and 22.39 g. (0.546 mole) of acetonitrile in 200 ml. of toluene. After stirring for 10 minutes 67.2 g. (0.5 mole) of aluminum chloride was added in portions. The resulting reaction mixture was heated to reflux for 66 hours, cooled to 5° C. and treated with 80 ml. of water and 330 ml. of 2N hydrochloric acid. The resulting mixture was heated to reflux for 2.5 hours, cooled and filtered. The filtrate was set aside and the solids suspended in 500 ml. of water and treated with 2N sodium hydroxide solution until basic. The basic mixture was extracted (2×200 ml.) with methylene chloride and the organic phase separated, dried and concentrated to a solid, 17.2 g. The filtrate which was set aside was made basic with 4N aqueous sodium hydroxide and extracted with methylene chloride. The organic phase was separated, dried and concentrated to a solid, 21.8 g. The combined solids were recrystallized from hexane, 30 g., m.p. 83°-85° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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